molecular formula C10H10N2O2 B15229846 Ethyl 5-cyano-2-methylnicotinate

Ethyl 5-cyano-2-methylnicotinate

Cat. No.: B15229846
M. Wt: 190.20 g/mol
InChI Key: NEJOOOQDGVMSFX-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-methylnicotinate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of nicotinic acid and features a pyridine ring substituted with a cyano group at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 5-cyano-2-methylnicotinate involves the reaction of ethyl 5-bromo-2-methylpyridine-3-carboxylate with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium as a catalyst. The reaction is carried out in N,N-dimethylformamide at 100°C under an inert nitrogen atmosphere for 16 hours. The product is then purified by silica gel column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles are often applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyano-2-methylnicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Substitution: Zinc cyanide, tetrakis(triphenylphosphine)palladium, N,N-dimethylformamide.

    Reduction: Lithium aluminum hydride, ether solvents.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

    Substitution: Various substituted nicotinates.

    Reduction: Ethyl 5-amino-2-methylnicotinate.

    Oxidation: Ethyl 5-cyano-2-carboxylic acid.

Scientific Research Applications

Ethyl 5-cyano-2-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with biological targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    Ethyl 5-methylnicotinate: Lacks the cyano group, resulting in different reactivity and applications.

    Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Nicotinic acid: The parent compound, lacking the ester and cyano groups.

Uniqueness: Ethyl 5-cyano-2-methylnicotinate is unique due to the presence of both the cyano and ester groups, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 5-cyano-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-3-14-10(13)9-4-8(5-11)6-12-7(9)2/h4,6H,3H2,1-2H3

InChI Key

NEJOOOQDGVMSFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C#N)C

Origin of Product

United States

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